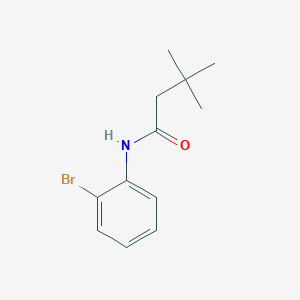
N-(2-bromophenyl)-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-3,3-dimethylbutanamide is a chemical compound that belongs to the class of amides. It is also known by its trade name, Bromadol. This compound has been of interest to researchers due to its potential as a painkiller.
作用机制
The mechanism of action of N-(2-bromophenyl)-3,3-dimethylbutanamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the kappa-opioid receptor, which can produce a feeling of euphoria.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can cause respiratory depression, which can be fatal in high doses. It can also cause sedation, dizziness, and nausea. In addition, it has been found to have immunosuppressive effects, which may limit its use as a painkiller.
实验室实验的优点和局限性
N-(2-bromophenyl)-3,3-dimethylbutanamide has several advantages for lab experiments. It is a potent analgesic, which makes it useful for studying pain pathways. It also does not produce the same addictive effects as opioids, which makes it a safer alternative for studying addiction. However, its immunosuppressive effects may limit its use in certain types of experiments.
未来方向
There are several future directions for research on N-(2-bromophenyl)-3,3-dimethylbutanamide. One area of interest is its potential use in treating opioid addiction. Another area of interest is its potential as a painkiller for chronic pain conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of N-(2-bromophenyl)-3,3-dimethylbutanamide involves a multi-step process. The first step involves the reaction between 2-bromobenzoyl chloride and 3,3-dimethylbutan-1-amine in the presence of a base. The resulting intermediate is then treated with an acid, which leads to the formation of the final product, this compound. The yield of this synthesis method is around 50%.
科学研究应用
N-(2-bromophenyl)-3,3-dimethylbutanamide has been studied for its potential as a painkiller. It has been found to be a potent analgesic, with a potency that is several times greater than morphine. This compound has also been studied for its potential use in treating opioid addiction, as it does not produce the same addictive effects as opioids.
属性
IUPAC Name |
N-(2-bromophenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)8-11(15)14-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJVNFNXXRXZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)

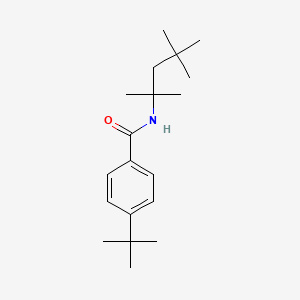
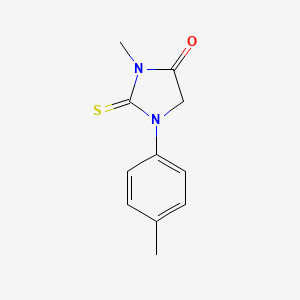
![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)
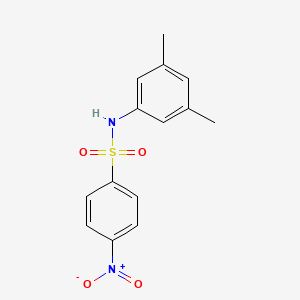
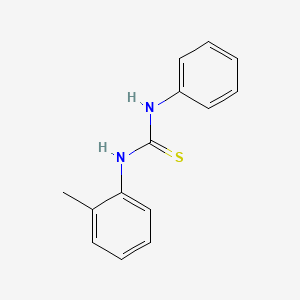
![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)
